2-[(4-fluorobenzyl)sulfanyl]-6,7-dimethoxy-3-(2-thienylmethyl)-4(3H)-quinazolinimine
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Description
Scientific Research Applications
Synthesis and Potential Applications
Development of Quinazoline Derivatives : Quinazoline derivatives, including those with sulfur components, have been extensively studied for their antitumor, analgesic, antimicrobial properties, and potential as antioxidants and radioprotectors. Their synthesis often involves reactions with sulfur nucleophiles, leading to a variety of structurally diverse compounds with potential applications in anti-stress therapy and as fluorophores for studying biological systems (Aleksanyan & Hambardzumyan, 2014).
Anticancer Activities : Sulfur-containing quinazoline derivatives have shown significant anticancer activity. For instance, amino- and sulfanyl-derivatives of benzoquinazolinones exhibited potential cytotoxicity against cancer cell lines, highlighting their promise in cancer research (Nowak et al., 2015).
Biological Activities
Antifungal and Antimicrobial Properties : Certain quinazoline derivatives have demonstrated good antifungal activities, with mechanisms explored through studies on their effects on fungal growth and cell membrane permeability (Guang-Fang Xu et al., 2007). Additionally, these compounds have been explored for their inhibitory effects on various enzymes and potential to serve as antimicrobial agents, further underscoring their relevance in scientific research aimed at addressing infectious diseases.
Enzyme Inhibition for Therapeutic Targets : Research on quinazoline derivatives has also extended to the development of enzyme inhibitors, including those targeting carbonic anhydrases associated with tumor cells. This area of study is crucial for designing novel antitumor agents with potential selectivity for cancer therapy (Ilies et al., 2003).
properties
IUPAC Name |
2-[(4-fluorophenyl)methylsulfanyl]-6,7-dimethoxy-3-(thiophen-2-ylmethyl)quinazolin-4-imine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN3O2S2/c1-27-19-10-17-18(11-20(19)28-2)25-22(30-13-14-5-7-15(23)8-6-14)26(21(17)24)12-16-4-3-9-29-16/h3-11,24H,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRNOBUVQBORWEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=N)N(C(=N2)SCC3=CC=C(C=C3)F)CC4=CC=CS4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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